2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a fluorinated phenyl group attached to an oxan-3-yl methanol moiety, which contributes to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with a suitable oxan-3-yl methanol precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxan-3-yl ketones, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in its overall structure and properties.
Trifluoromethyl ethers: Contain the trifluoromethyl group and exhibit unique chemical behaviors and applications.
Uniqueness
2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol, trans stands out due to its combination of a fluorinated phenyl group and an oxan-3-yl methanol moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
IUPAC Name |
[(2R,3S)-2-[4-fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F4O2/c14-11-4-3-8(6-10(11)13(15,16)17)12-9(7-18)2-1-5-19-12/h3-4,6,9,12,18H,1-2,5,7H2/t9-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUIJYBLICISDK-CABZTGNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](OC1)C2=CC(=C(C=C2)F)C(F)(F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.